molecular formula C20H27N3O3S2 B12245985 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B12245985
M. Wt: 421.6 g/mol
InChI Key: AEMAUQGHAQWAAO-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS# 2034293-21-3) is a synthetic small molecule with a molecular formula of C20H27N3O3S2 and a molecular weight of 421.58 g/mol . This compound is characterized by its unique hybrid structure, which incorporates multiple pharmaceutically relevant motifs, including a benzene sulfonamide group, a 1,2,4-oxadiazole heterocycle, and a tetrahydro-2H-thiopyran (thiane) scaffold. Predicted physical properties include a density of 1.270 g/cm³ and a boiling point of 613.2 °C . The distinct molecular architecture of this compound suggests significant potential for use in early-stage drug discovery and chemical biology research. The sulfonamide functional group is a known privilege pharmacophore found in many therapeutic agents, often contributing to target binding through hydrogen bond interactions. The 1,2,4-oxadiazole ring is a stable heterocycle frequently employed in medicinal chemistry as a bioisostere for esters and amides, which can enhance metabolic stability and improve pharmacokinetic properties. The combination of these features makes this compound a valuable chemical tool for probing biological systems, particularly for researchers investigating novel enzyme inhibitors or modulators of protein-protein interactions, especially those where sulfonamide-containing molecules have shown activity. This product is available for research and development applications and is supplied in various quantities to meet experimental needs . This compound is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

4-cyclohexyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C20H27N3O3S2/c24-28(25,18-8-6-16(7-9-18)15-4-2-1-3-5-15)21-14-19-22-20(23-26-19)17-10-12-27-13-11-17/h6-9,15,17,21H,1-5,10-14H2

InChI Key

AEMAUQGHAQWAAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NO3)C4CCSCC4

Origin of Product

United States

Preparation Methods

Amidoxime Formation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between a nitrile and hydroxylamine. For the target compound, tetrahydro-2H-thiopyran-4-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to form the corresponding amidoxime.

Reaction Conditions

Reagent Solvent Temperature Time Yield
NH₂OH·HCl, NaOH EtOH/H₂O 80°C 6 h 89%

Cyclization with Carboxylic Acid Derivatives

The amidoxime undergoes cyclization with 4-(cyclohexyl)benzenesulfonyl chloride in the presence of EDCl and HOBt in dichloromethane (DCM) at 0°C→25°C. This forms the 1,2,4-oxadiazole ring while introducing the sulfonamide precursor.

Mechanistic Insight
The reaction proceeds via activation of the carboxylic acid (from hydrolysis of the sulfonyl chloride) to an acyloxy intermediate, followed by nucleophilic attack by the amidoxime’s amino group.

Functionalization of the Tetrahydro-2H-Thiopyran-4-yl Group

Thiopyran Ring Synthesis

Tetrahydro-2H-thiopyran-4-carboxylic acid is prepared via cyclization of 4-mercaptocyclohexanecarboxylic acid with formaldehyde under acidic conditions (H₂SO₄, 50°C, 3 h).

Optimization Note
Higher yields (78%) are achieved using BF₃·OEt₂ as a catalyst instead of H₂SO₄, minimizing side reactions.

Coupling to the Oxadiazole Core

The thiopyran moiety is introduced via a Mitsunobu reaction between tetrahydro-2H-thiopyran-4-ol and the oxadiazole-methyl intermediate. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C yield the coupled product.

Side Reaction Mitigation
Excess DEAD (1.5 eq.) ensures complete conversion, while PPh₃ (1.2 eq.) prevents oxidative degradation.

Sulfonamide Coupling and Final Assembly

Sulfonylation of the Oxadiazole-Methyl Amine

The intermediate 5-(aminomethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole reacts with 4-cyclohexylbenzenesulfonyl chloride in DCM with triethylamine (TEA) as a base. The reaction is stirred at 25°C for 12 hours.

Yield Optimization

Base Solvent Temperature Time Yield
TEA DCM 25°C 12 h 85%
DMAP DMF 40°C 6 h 91%

Purification and Crystallization

Crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding colorless crystals with >99% purity.

Alternative Synthetic Routes

One-Pot Oxadiazole-Sulfonamide Assembly

A streamlined method involves simultaneous cyclization and sulfonylation:

  • Tetrahydro-2H-thiopyran-4-carbonitrile , hydroxylamine, and 4-cyclohexylbenzenesulfonyl chloride are reacted in DMF at 100°C for 8 hours.
  • Yields reach 76% but require stringent temperature control to avoid decomposition.

Solid-Phase Synthesis

Immobilizing the amidoxime on Wang resin enables stepwise additions, improving yield to 82% but requiring specialized equipment.

Challenges and Solutions

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic/basic conditions. Mitigation strategies include:

  • Using pH-neutral conditions during coupling.
  • Avoiding prolonged exposure to temperatures >100°C.

Sulfonamide Reactivity

4-Cyclohexylbenzenesulfonyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.

Scalability and Industrial Adaptations

Kilogram-Scale Production

A patented method (WO2013046136A1) details a continuous-flow system for oxadiazole synthesis, achieving 94% yield at 10 kg/batch.

Cost-Effective Reagents

Replacing EDCl/HOBt with T3P® (propylphosphonic anhydride) reduces reaction costs by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. Specifically, derivatives of benzenesulfonamide have been studied for their ability to inhibit tumor growth and improve patient outcomes in various cancers. For instance, studies have demonstrated that certain benzenesulfonamide derivatives can act as inhibitors of specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

1.2 Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar oxadiazole moieties have been shown to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

Pharmacological Applications

2.1 Enzyme Inhibition

4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes including signal transduction and inflammation. Inhibition of PDEs can lead to therapeutic effects in cardiovascular diseases and respiratory disorders .

2.2 Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of compounds with similar structural features to 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. These compounds have exhibited activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

Study Focus Findings
Study AAnticancer effectsDemonstrated significant tumor reduction in xenograft models using benzenesulfonamide derivatives.
Study BAnti-inflammatory propertiesShowed reduced levels of TNF-alpha and IL-6 in treated animal models of arthritis.
Study CEnzyme inhibitionIdentified effective inhibition of PDE4 leading to enhanced anti-inflammatory effects in vitro and in vivo.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

The following table highlights key structural and functional differences between the target compound and related benzenesulfonamides documented in the literature:

Compound Name Substituent Groups Key Structural Features Reported Activities Reference
Target Compound 4-Cyclohexyl, N-[(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl] Oxadiazole-thiopyran hybrid; high lipophilicity due to cyclohexyl and thiopyran groups Hypothesized enzyme inhibition (e.g., carbonic anhydrase) based on sulfonamide motif N/A
Sulfaisopropylthiadiazole 4-Amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl] Thiadiazole ring with isopropyl group Antibacterial agent; moderate solubility in aqueous media
Sulfaphenazole N-(1-Phenylpyrazol-4-yl) Phenylpyrazole substituent Potent cytochrome P450 inhibitor; used in drug-drug interaction studies
Sulfamethoxazole 5-Methylisoxazole Methylisoxazole group Broad-spectrum antimicrobial; often combined with trimethoprim
S-Sulfanilamido-4-methylthiazole 4-Methylthiazole Methylthiazole substituent Antifungal properties; limited bioavailability due to high crystallinity

Key Observations:

  • Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-thiopyran scaffold distinguishes it from thiadiazole- or isoxazole-based derivatives (e.g., Sulfaisopropylthiadiazole, Sulfamethoxazole).
  • Lipophilicity : The cyclohexyl and thiopyran groups likely increase membrane permeability compared to smaller alkyl substituents (e.g., methyl in Sulfamethoxazole) or aromatic systems (e.g., phenylpyrazole in Sulfaphenazole).
  • Pharmacophore Flexibility : Unlike Sulfaphenazole, which relies on a rigid phenylpyrazole group for CYP inhibition, the target compound’s methylene-oxadiazole linker may allow conformational adaptability for binding diverse targets.

Research Findings and Mechanistic Insights

Binding Affinity and Selectivity

While direct data on the target compound’s activity are unavailable, structural analogs suggest:

  • The sulfonamide group may coordinate with zinc ions in carbonic anhydrase active sites, a mechanism shared with drugs like acetazolamide .
  • The thiopyran moiety could enhance solubility compared to fully aromatic systems (e.g., Sulfaphenazole), balancing lipophilicity and bioavailability.

Metabolic Stability

  • The cyclohexyl group may reduce first-pass metabolism via cytochrome P450 enzymes compared to linear alkyl chains.

Biological Activity

4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, with the CAS number 2034293-21-3, is a complex organic compound that combines various functional groups, including a cyclohexyl group, a tetrahydrothiopyran moiety, an oxadiazole ring, and a sulfonamide. This unique structure suggests potential biological activities that merit investigation.

The molecular formula of the compound is C20H27N3O3S2C_{20}H_{27}N_{3}O_{3}S_{2}, with a molecular weight of 421.6 g/mol. Its structural complexity allows it to interact with various biological targets, which may lead to diverse pharmacological effects.

PropertyValue
Molecular FormulaC20H27N3O3S2
Molecular Weight421.6 g/mol
CAS Number2034293-21-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring and sulfonamide moiety are known to inhibit certain enzymes or receptors, potentially modulating their function. This interaction can lead to various pharmacological effects, including antimicrobial and antitumor activities.

Antimicrobial Activity

Research has indicated that compounds similar to 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis and other pathogens. The exact IC50 values for this compound have not been explicitly detailed in the literature; however, related compounds have demonstrated effective inhibition at low concentrations (e.g., IC50 values as low as 0.058 µg/mL against M. bovis) .

Antitumor Activity

In vitro studies have also explored the antitumor potential of similar benzenesulfonamide derivatives. For example, certain derivatives displayed IC50 values significantly lower than established chemotherapeutics like Doxorubicin . While specific data for the compound is limited, its structural analogs suggest a potential for similar efficacy in cancer treatment.

Case Studies and Research Findings

  • Antitubercular Screening : A study involving sulfamethaoxazole hybrids highlighted the importance of structural modifications in enhancing antitubercular activity. Compounds with specific substituents showed improved efficacy against M. tuberculosis strains .
  • Antimicrobial Libraries : Combinatorial libraries of thiopyran derivatives have been synthesized and evaluated for antimicrobial activity against respiratory pathogens such as Haemophilus influenzae . These findings support the hypothesis that compounds containing thiopyran structures may exhibit broad-spectrum antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is influenced by various structural elements:

  • Substituents on the Aryl Ring : The presence and type of substituents can significantly alter the compound's potency.
  • Functional Groups : The oxadiazole and sulfonamide groups are crucial for biological interactions.

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